molecular formula C3H7NO2 B1584513 Propyl nitrite CAS No. 543-67-9

Propyl nitrite

Cat. No.: B1584513
CAS No.: 543-67-9
M. Wt: 89.09 g/mol
InChI Key: KAOQVXHBVNKNHA-UHFFFAOYSA-N
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Description

Propyl nitrite, also known as nitrous acid propyl ester, is an organic compound with the chemical formula C3H7NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alcohols. This compound is a clear, pale yellow liquid that is insoluble in water but soluble in organic solvents. It is known for its use as a recreational inhalant, often referred to as “poppers,” which induces a brief euphoric state.

Scientific Research Applications

Propyl nitrite has several applications in scientific research:

    Biology: Studied for its effects on biological systems, particularly its vasodilatory properties.

    Medicine: Investigated for its potential therapeutic uses, including the treatment of angina and cyanide poisoning.

    Industry: Utilized in the production of other chemicals and as a solvent in certain industrial processes.

Mechanism of Action

Target of Action

Propyl nitrite, also known as n-Propyl nitrite, is a compound that primarily targets the nitrate and nitrite metabolic pathways in various organisms . These pathways play a crucial role in nitrogen cycling within ecosystems, and this compound’s interaction with these targets can have significant effects on this cycle .

Mode of Action

The interaction of this compound with its targets involves the reduction of nitrate to nitrite and subsequently to ammonia . This process is facilitated by various enzymes present in the organisms, and the resulting changes include the transformation of nitrate and nitrite into less harmful compounds .

Biochemical Pathways

This compound affects the biochemical pathways involved in the nitrogen cycle. It participates in nitrate reduction, a process that converts nitrate to nitrite, and then to ammonia . These transformations are part of the broader nitrogen metabolism pathways, which also include nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, and assimilatory nitrate reduction .

Pharmacokinetics

Given its chemical structure and properties, it can be inferred that this compound is likely to be rapidly absorbed and distributed in the body due to its small molecular weight and lipophilic nature . The metabolism of this compound would involve its reduction to nitrite and ammonia, and it would likely be excreted in the form of these less harmful compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other nitrogenous compounds, pH levels, and temperature can affect the rate and efficiency of the nitrate reduction process . Furthermore, the presence of certain microorganisms that can utilize or metabolize this compound may also influence its action in the environment .

Safety and Hazards

Propyl nitrite is highly toxic by inhalation and ingestion . It has been associated with eye maculopathy, visual impairment with central scotomata, bilateral foveal yellow spots, and inner segment/outer segment (IS/OS) junction disruption .

Future Directions

The development of new organic nitrates and their preclinical application in cardiovascular disorders is a promising future direction . Additionally, the search for new compounds with lower tolerance potential is increasing .

Biochemical Analysis

Biochemical Properties

Propyl nitrite plays a significant role in biochemical reactions, particularly as a vasodilator. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hemoglobin, where this compound induces the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen effectively . This interaction leads to a decrease in the oxygen-carrying capacity of the blood. Additionally, this compound can react with amines and amides to form nitrosamines, which are potential carcinogens .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which leads to decreased blood pressure and increased heart rate . This compound also affects cell signaling pathways by interacting with nitric oxide pathways, leading to changes in gene expression and cellular metabolism. The formation of methemoglobin can result in cellular hypoxia, affecting the overall function of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hemoglobin and other biomolecules. This compound binds to the heme group of hemoglobin, leading to the oxidation of the iron atom and the formation of methemoglobin . This process inhibits the ability of hemoglobin to bind and transport oxygen. Additionally, this compound can inhibit certain enzymes involved in cellular respiration, further contributing to cellular hypoxia . The compound’s ability to form nitrosamines also plays a role in its molecular mechanism, as these compounds can cause DNA damage and contribute to carcinogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively unstable and can degrade into other products, such as propanol and nitrite ions . Over time, the vasodilatory effects of this compound may diminish as the compound degrades. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained methemoglobinemia and potential cellular damage due to hypoxia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily causes vasodilation and mild methemoglobinemia . At higher doses, the compound can induce severe methemoglobinemia, leading to significant hypoxia and potential organ damage . Toxic effects, such as dizziness, headache, and fatigue, have been observed at high doses . Additionally, chronic exposure to high doses of this compound can increase the risk of carcinogenesis due to the formation of nitrosamines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly hydrolyzed into propanol and nitrite ions in the body . The nitrite ions can further participate in the nitric oxide pathway, contributing to vasodilation and other physiological effects. Enzymes such as cytochrome P450 and catalase play a role in the metabolism of this compound, facilitating its breakdown and clearance from the body . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its high volatility . It can interact with various transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and distribute throughout the body . Its rapid hydrolysis limits its accumulation in tissues, leading to transient effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and mitochondria . Its interaction with hemoglobin occurs in the cytoplasm, leading to the formation of methemoglobin . Additionally, this compound can affect mitochondrial function by inhibiting enzymes involved in cellular respiration . The compound’s ability to form nitrosamines can also lead to DNA damage within the nucleus, contributing to its carcinogenic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl nitrite can be synthesized through the esterification of propanol with nitrous acid. The reaction involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Esterification Reaction: The nitrous acid reacts with propanol to form this compound and water. [ \text{C3H7OH} + \text{HNO2} \rightarrow \text{C3H7ONO} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by passing nitrogen dioxide gas into a solution of propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form propyl nitrate.

    Reduction: It can be reduced to propanol and nitrogen oxides.

    Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides, cyanides, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Propyl nitrate.

    Reduction: Propanol and nitrogen oxides.

    Substitution: Various substituted propyl compounds depending on the nucleophile used.

Comparison with Similar Compounds

    Amyl Nitrite: Another alkyl nitrite with similar vasodilatory effects but a longer duration of action.

    Butyl Nitrite: Known for its slower onset and longer-lasting effects compared to propyl nitrite.

    Isobutyl Nitrite: A newer compound with fast-acting effects and a powerful, heady high.

Uniqueness of this compound: this compound is unique in its relatively mild and short-lived effects compared to other alkyl nitrites. It is often preferred by individuals seeking a quick and controllable experience. Its chemical properties also make it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

propyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOQVXHBVNKNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=O
Source PubChem
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Molecular Formula

C3H7NO2
Record name PROPIONITRITE
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DSSTOX Substance ID

DTXSID5075282
Record name Nitrous acid, propyl ester
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Molecular Weight

89.09 g/mol
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Physical Description

Propionitrite appears as a colorless liquid with a sweet, ethereal odor. Highly toxic by inhalation and ingestion. A dangerous fire risk. Used as a solvent and as a dielectric fluid.
Record name PROPIONITRITE
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CAS No.

543-67-9
Record name PROPIONITRITE
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Record name Propyl nitrite
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Record name n-Propyl nitrite
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Record name Nitrous acid, propyl ester
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Record name Propyl nitrite
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Record name PROPYL NITRITE
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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